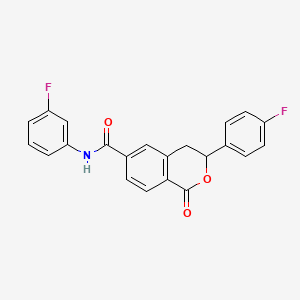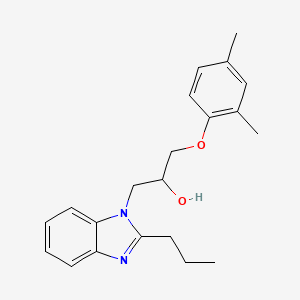![molecular formula C14H16BrNO B11300946 N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine](/img/structure/B11300946.png)
N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-N-prop-2-enylpropan-2-amine , is a compound with the following chemical structure:
C17H21BrNO
This compound features a furan ring, a bromophenyl group, and an amine functional group. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine. One common approach involves Suzuki–Miyaura cross-coupling, which joins organoboron reagents with aryl halides. In this case, an aryl bromide (4-bromophenyl) reacts with a furan boronate ester, yielding the desired compound. The reaction is catalyzed by palladium complexes and typically occurs under mild conditions .
Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound. Optimization of reaction conditions, choice of reagents, and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity: N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the amine or other functional groups.
Substitution: Substitution reactions may occur at the bromophenyl or furan positions.
Suzuki–Miyaura Coupling: As mentioned earlier, this cross-coupling reaction involves palladium catalysts, boron reagents, and aryl halides.
Hydrogenation: For reduction, hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are commonly employed.
Major Products: The primary product of the Suzuki–Miyaura coupling is this compound itself. By controlling reaction conditions, regioselectivity, and stoichiometry, chemists can optimize the yield.
Scientific Research Applications
Chemistry:
Building Blocks: This compound serves as a versatile building block for designing more complex molecules.
Functional Materials: Its unique structure makes it valuable for creating functional materials (e.g., polymers, liquid crystals).
Drug Discovery: Researchers explore its potential as a scaffold for drug development.
Biological Activity: Investigating its effects on biological targets (e.g., receptors, enzymes) is crucial.
Fine Chemicals: Industries use it in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The precise mechanism by which N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine exerts its effects depends on its specific interactions with molecular targets. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine is unique due to its furan-bromophenyl combination, similar compounds include other furan derivatives, arylamines, and organoboron compounds.
Properties
Molecular Formula |
C14H16BrNO |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C14H16BrNO/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
YTLHGBZQSLMGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11300863.png)
![N-(2-methoxy-5-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11300865.png)
![1-(4-bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11300868.png)

![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11300877.png)
![2-Chlorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11300879.png)

![N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide](/img/structure/B11300892.png)

![2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11300904.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11300915.png)
![N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11300917.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-isobutylpropanamide](/img/structure/B11300925.png)

